Superior Binding Affinity and Distinct In Vivo Behavior in Somatostatin Receptor Antagonists Compared to 2-Pyridyl and 4-Pyridyl Isomers
In a 2025 study on somatostatin receptor subtype 2 (SST2) antagonists, the replacement of tyrosine at position 3 with 3-pyridylalanine (3Pal) yielded a KD of 0.15 ± 0.01 nM, which is an intermediate affinity between the 2-pyridyl (l2Pal, KD = 0.18 ± 0.02 nM) and 4-pyridyl (4Pal, KD = 0.11 ± 0.01 nM) isomers. The 3Pal-containing radioligand ([177Lu]Lu-DOTA-[3Pal3]-LM3) demonstrated a logD of -2.5 ± 0.1, also between the l2Pal (logD = -2.3 ± 0.1) and 4Pal (logD = -2.6 ± 0.1) values. Crucially, the 3Pal analog exhibited uniquely high and prolonged kidney retention, with more than 60% of the peptide remaining intact 1 hour post-injection, a property not shared by the other regioisomers [1].
| Evidence Dimension | Receptor binding affinity (KD) to SST2 |
|---|---|
| Target Compound Data | KD = 0.15 ± 0.01 nM |
| Comparator Or Baseline | l2Pal isomer: KD = 0.18 ± 0.02 nM; 4Pal isomer: KD = 0.11 ± 0.01 nM |
| Quantified Difference | 3Pal affinity is 1.2-fold higher than l2Pal and 1.4-fold lower than 4Pal |
| Conditions | Saturation binding assay with [177Lu]Lu-DOTA-[xPal3]-LM3 radioligands on SST2-positive cells |
Why This Matters
For researchers developing SST2-targeted agents, the choice of 3Pal directly influences both binding affinity and, critically, in vivo pharmacokinetics and renal retention, which are not predictable from data on the 2Pal or 4Pal isomers.
- [1] Rouchaud, A., et al. (2025). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. EJNMMI Radiopharmacy and Chemistry, 10, 35. View Source
